4-(3-Formyl-5-methoxyphenyl)benzonitrile
Overview
Description
Molecular Structure Analysis
The InChI code for 4-(3-Formyl-5-methoxyphenyl)benzonitrile is1S/C15H11NO2/c1-18-15-7-12(10-17)6-14(8-15)13-4-2-11(9-16)3-5-13/h2-8,10H,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.26 g/mol . More detailed properties are not available in the retrieved data.Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms : A study by Wu, Lin, and Chen (1999) explored the chemical reactions involving benzonitriles, including compounds similar to 4-(3-Formyl-5-methoxyphenyl)benzonitrile. They reported on the cycloaromatization of enediynes, a novel reaction mechanism, yielding various derivatives including phenanthridine and biphenyl compounds (Wu, Lin, & Chen, 1999).
Liquid Crystalline Behavior and Photophysical Properties : Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with bent-core structures for potential use as mesogens. These compounds, including variations of this compound, exhibited properties relevant to liquid crystal technology and had promising photophysical characteristics (Ahipa et al., 2014).
Molecular Structure and Computational Studies : Toy, Tanak, and Şenöz (2020) focused on the molecular structure and computational analysis of formazans, including derivatives of benzonitriles. Their study provided insights into the molecular structure, vibrational wavenumbers, and thermodynamical properties of these compounds, which could be useful in various scientific applications (Toy, Tanak, & Şenöz, 2020).
Fluorescent Imaging in Surgery : Gibbs-Strauss et al. (2011) investigated a derivative of benzonitrile for use as a nerve-highlighting fluorescent contrast agent in image-guided surgery. This research highlights the potential of benzonitrile derivatives in medical imaging and surgical applications (Gibbs-Strauss et al., 2011).
Electrolyte Additive in High Voltage Batteries : Huang et al. (2014) explored the use of a benzonitrile derivative as an electrolyte additive in lithium-ion batteries. This indicates the potential application of such compounds in enhancing the performance and stability of high-voltage batteries (Huang et al., 2014).
Properties
IUPAC Name |
4-(3-formyl-5-methoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15-7-12(10-17)6-14(8-15)13-4-2-11(9-16)3-5-13/h2-8,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXFKBMXLFGVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215452 | |
Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445322-53-1 | |
Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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